molecular formula C19H21N3O3S2 B2354395 4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850911-34-1

4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

カタログ番号: B2354395
CAS番号: 850911-34-1
分子量: 403.52
InChIキー: KFCMKPFIHVADKS-FMQUCBEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Trimethyl Groups: The trimethyl groups can be introduced

生物活性

4-(Dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on diverse scientific studies and findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzothiazole moiety known for its diverse biological activities. The presence of a dimethylsulfamoyl group enhances its solubility and bioavailability.

Molecular Formula

  • Molecular Formula: C15H18N2O2S
  • Molecular Weight: 298.38 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including antitumor and antimicrobial effects. The following sections summarize key findings related to the biological activity of this compound.

Antitumor Activity

Studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance:

  • In Vitro Studies: Compounds related to benzothiazole have been tested against various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. These studies typically employ MTS cytotoxicity assays to assess cell viability and BrdU proliferation assays for measuring DNA synthesis.
    Cell LineIC50 (μM)
    A5496.26 ± 0.33
    HCC82720.46 ± 8.63
    NCI-H35816.00 ± 9.38

The results suggest that compounds similar to this compound may exhibit significant antitumor activity by inducing apoptosis or inhibiting cell cycle progression.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented:

  • Testing Methodology: Antimicrobial activity was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12.5 μg/mL
    Escherichia coli25 μg/mL

These findings indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • DNA Intercalation: Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: Some derivatives inhibit specific enzymes involved in cell proliferation or metabolic pathways critical for tumor growth.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study 1: A study involving a series of synthesized benzothiazole derivatives demonstrated significant antitumor effects in xenograft models.
  • Case Study 2: Clinical trials assessing the safety and efficacy of related compounds in patients with resistant bacterial infections showed promising results, warranting further investigation.

特性

IUPAC Name

4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-12-6-11-16-17(13(12)2)22(5)19(26-16)20-18(23)14-7-9-15(10-8-14)27(24,25)21(3)4/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCMKPFIHVADKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。